molecular formula C36H36S5 B3280191 2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene CAS No. 710338-93-5

2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene

Cat. No.: B3280191
CAS No.: 710338-93-5
M. Wt: 629.0 g/mol
InChI Key: ZALDFAZJRFAINY-UHFFFAOYSA-N
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Description

2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its extended conjugation and the presence of hexylthiophene units, which contribute to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene typically involves a series of coupling reactions. One common method is the Stille coupling reaction, which involves the reaction of stannylated thiophene derivatives with halogenated thiophenes in the presence of a palladium catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Stille coupling reaction or employing other coupling methods such as Suzuki or Sonogashira couplings. These methods are chosen based on the availability of starting materials and the desired purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.

Scientific Research Applications

2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors.

    Biology: The compound’s unique electronic properties make it useful in the development of biosensors and bioelectronic devices.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.

    Industry: It is used in the production of organic photovoltaic cells, light-emitting diodes (LEDs), and other electronic devices.

Mechanism of Action

The mechanism of action of 2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene is primarily related to its electronic properties. The compound’s extended conjugation allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in biosensors or charge transfer processes in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used as an optical brightener.

    4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Used in photocatalytic hydrogen evolution.

Uniqueness

2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene is unique due to its specific structure, which provides a balance of solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and optoelectronics, where efficient charge transport and processability are crucial.

Properties

IUPAC Name

2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36S5/c1-3-5-7-9-11-27-13-15-29(37-27)17-19-31-21-23-33(39-31)35-25-26-36(41-35)34-24-22-32(40-34)20-18-30-16-14-28(38-30)12-10-8-6-4-2/h13-16,21-26H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALDFAZJRFAINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C#CC5=CC=C(S5)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732181
Record name 1~5~,3~5~-Bis[(5-hexylthiophen-2-yl)ethynyl]-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710338-93-5
Record name 1~5~,3~5~-Bis[(5-hexylthiophen-2-yl)ethynyl]-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
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2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
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2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
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2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
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2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
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2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene

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